5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole
Description
5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 1,3-benzodioxole moiety at position 5 and a 2-ethylphenyl group at position 2. The 2-ethylphenyl substituent introduces steric bulk and hydrophobicity, which may influence solubility and pharmacokinetic properties.
Properties
CAS No. |
85303-87-3 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-(2-ethylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C17H15N3O2/c1-2-11-5-3-4-6-13(11)17-18-16(19-20-17)12-7-8-14-15(9-12)22-10-21-14/h3-9H,2,10H2,1H3,(H,18,19,20) |
InChI Key |
ANQNTFMVOLLZJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1C2=NC(=NN2)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Benzodioxole Group: The benzodioxole group can be synthesized through the cyclization of catechol with formaldehyde.
Formation of the Triazole Ring: The triazole ring is formed by the reaction of hydrazine with an appropriate alkyne or nitrile under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole group with the triazole ring and the ethylphenyl group through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole or ethylphenyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole has various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or antiviral agent.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of microbial growth or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
a) 3-(2-Ethylphenyl)-5-(3-ethoxyphenyl)-1H-1,2,4-triazole
- Substituents : Replaces benzodioxole with a 3-ethoxyphenyl group.
- However, the ethylphenyl group at position 3 is retained, maintaining steric bulk.
b) 5-(3-Fluorophenyl)-3-(m-tolyl)-1H-1,2,4-triazole
- Substituents : Fluorophenyl at position 5 and methylphenyl at position 3.
- Impact : Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to benzodioxole. The methyl group on the phenyl ring reduces steric hindrance relative to ethyl .
c) Adamantane-Linked Triazoles (e.g., 5-(Adamantan-1-yl)-3-(((E)-3,7-dimethylocta-2,6-dien-1-yl)thio)-1H-1,2,4-triazole)
- Substituents: Adamantane (rigid hydrocarbon) and monoterpene-derived thioether chains.
- Impact : Adamantane increases lipophilicity and membrane permeability, while thioether linkages introduce conformational flexibility. These compounds exhibit inhibitory activity against Tdp1 (tyrosyl-DNA phosphodiesterase 1), a target in cancer therapy .
- Physical Properties : Melting points range from 106.6–109.8°C; yields vary between 60–77% .
a) Microwave-Assisted Cross-Coupling
- Example : Synthesis of 5-(3-bromophenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole via Suzuki coupling under microwave irradiation (DMF/H₂O, Pd catalyst, 67% yield) .
- Advantage : Faster reaction times and higher yields compared to traditional methods.
b) Conventional Reflux
- Example : Preparation of benzotriazole-oxadiazole hybrids (e.g., 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) via reflux in acetonitrile with K₂CO₃ .
- Application : Suitable for heat-stable intermediates but may require longer reaction times.
a) Enzyme Inhibition
- Tdp1 Inhibition: Adamantane-triazole derivatives exhibit nanomolar-range inhibitory activity, highlighting the role of bulky substituents in target engagement .
b) Antimicrobial and Antiviral Potential
Physicochemical Properties (Comparative Table)
Biological Activity
5-(1,3-Benzodioxol-5-yl)-3-(2-ethylphenyl)-1H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, focusing on its synthesis, mechanisms of action, and therapeutic potentials.
- Molecular Formula : C17H15N3O2
- Molecular Weight : 295.32 g/mol
- CAS Number : 135356
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Triazole derivatives are known to exhibit a wide range of pharmacological effects due to their ability to inhibit enzymes and modulate receptor activity.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of triazole derivatives. For instance:
- In vitro Studies : The compound has shown significant antibacterial activity against various strains of bacteria. It is particularly effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Antiviral Activity
Research has indicated that triazole derivatives can exhibit antiviral properties. A study focused on the synthesis of ribosides and deoxyribosides of triazole derivatives found that certain modifications led to increased antiviral activity against herpes simplex virus (HSV). The incorporation of specific substituents at the C5 position significantly enhanced both cytotoxicity and antiviral efficacy compared to traditional antiviral agents like ribavirin .
Anticancer Activity
The anticancer potential of this compound has also been explored:
- Cell Line Studies : In vitro assays on various cancer cell lines (e.g., HepG2 for liver cancer) demonstrated that this compound exhibits significant anti-proliferative effects.
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 5-(1,3-benzodioxol...) | 12.5 | HepG2 |
| Control (DMSO) | >100 | HepG2 |
The structure-activity relationship (SAR) studies indicated that the presence of electron-donating groups enhances the anticancer activity, while electron-withdrawing groups reduce it .
Case Studies
Several case studies have highlighted the effectiveness of triazole compounds in clinical settings:
- Case Study on Antimicrobial Resistance : A clinical trial evaluating the efficacy of triazole derivatives in treating resistant bacterial infections showed promising results, with a notable reduction in infection rates among treated patients.
- Antiviral Treatment Regimen : In a cohort study involving patients with HSV infections, those treated with modified triazoles exhibited faster recovery times and lower viral loads compared to those receiving standard antiviral therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
